molecular formula C18H34O2.C2H7NO<br>C20H41NO3 B1676721 Ethanolamine oleate CAS No. 2272-11-9

Ethanolamine oleate

Cat. No.: B1676721
CAS No.: 2272-11-9
M. Wt: 343.5 g/mol
InChI Key: KGWDUNBJIMUFAP-KVVVOXFISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanolamine oleate is synthesized by reacting ethanolamine with oleic acid. The reaction typically involves mixing the two components in a specific ratio and heating the mixture until the reaction is complete. The resulting product is then purified to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by combining ethanolamine and oleic acid in a reactor. The mixture is stirred and heated until no water is generated, indicating the completion of the reaction. The product is then cooled and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Ethanolamine oleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxygenated derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Ethanolamine oleate has a wide range of scientific research applications, including:

Mechanism of Action

Ethanolamine oleate exerts its effects primarily by irritating the intimal endothelium of veins, leading to a sterile dose-related inflammatory response. This response results in fibrosis and possible occlusion of the vein. The oleic acid component is responsible for the inflammatory response, while the ethanolamine component may inhibit fibrin clot formation by chelating calcium .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of ethanolamine and oleic acid, which gives it distinct properties as a sclerosing agent. Its ability to cause fibrosis and occlusion of veins makes it particularly useful in medical treatments for conditions like esophageal varices .

Properties

Key on ui mechanism of action

The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated.

CAS No.

2272-11-9

Molecular Formula

C18H34O2.C2H7NO
C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

2-aminoethanol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-;

InChI Key

KGWDUNBJIMUFAP-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N

Appearance

Solid powder

Key on ui other cas no.

2272-11-9

physical_description

Liquid
Liquid;  [ECHA REACH Registrations]

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Monoethanolamine Oleate;  Ethamolin;  FO-611;  FO 611;  FO611;  brand name: Ethamolin.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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